N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide

Conformational flexibility Drug-likeness Physicochemical profiling

N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide (CAS 330677-20-8, molecular formula C₁₂H₁₆N₂O₅, MW 268.27 g/mol) is a synthetic small molecule belonging to the 4-nitrophenoxy acetamide class. It is characterized by a 4-nitrophenoxy group linked via an ether bridge to an acetamide backbone bearing an N-(3-methoxypropyl) substituent.

Molecular Formula C12H16N2O5
Molecular Weight 268.269
CAS No. 330677-20-8
Cat. No. B2568935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide
CAS330677-20-8
Molecular FormulaC12H16N2O5
Molecular Weight268.269
Structural Identifiers
SMILESCOCCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H16N2O5/c1-18-8-2-7-13-12(15)9-19-11-5-3-10(4-6-11)14(16)17/h3-6H,2,7-9H2,1H3,(H,13,15)
InChIKeyFJPYRHZJOXDUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide (CAS 330677-20-8): Structural Identity and Compound Class for Scientific Procurement


N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide (CAS 330677-20-8, molecular formula C₁₂H₁₆N₂O₅, MW 268.27 g/mol) is a synthetic small molecule belonging to the 4-nitrophenoxy acetamide class. It is characterized by a 4-nitrophenoxy group linked via an ether bridge to an acetamide backbone bearing an N-(3-methoxypropyl) substituent . Compounds within this structural family have attracted research attention for their dual anticancer and anti-inflammatory activities, with the 4-nitro substituent on the phenoxy ring identified as a critical pharmacophoric element for antiproliferative potency [1]. The compound is registered under REACH and catalogued in the ECHA substance inventory, indicating its availability within the EU chemical supply chain [2].

Why Generic Substitution of N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide with In-Class Analogs Risks Experimental Irreproducibility


Within the 4-nitrophenoxy acetamide class, even conservative N-substituent modifications produce substantial divergences in biological outcome. Published structure–activity relationship (SAR) data demonstrate that replacing the N-substituent on the 4-nitrophenoxy acetamide scaffold can shift a compound from dual-active (anticancer plus anti-inflammatory) to entirely inactive. Specifically, compound 3c — N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide — reduced MCF-7 breast cancer cell growth to 31.6% of control and SK-N-SH neuroblastoma growth to 32.3%, whereas its close analog 3h — 2-(4-nitrophenoxy)-N-(1-(p-tolyl)ethyl)acetamide, differing only in the N-arylalkyl group — was inactive (70.0% and 71.8% control growth, respectively) [1]. The methoxypropyl chain in the target compound introduces an additional ether oxygen capable of hydrogen-bond acceptance and modulates lipophilicity in a manner distinct from arylalkyl or simple alkyl N-substituents, meaning that potency, selectivity, solubility, and chromatographic behavior cannot be extrapolated from even closely related analogs [2].

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide Versus Closest Analogs


Rotatable Bond Count and Conformational Flexibility: Target Compound Versus N-Methyl Analog

N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide possesses 7 rotatable bonds — 4 more than its closest structurally characterized N-methyl analog N-methyl-2-(4-nitrophenoxy)acetamide (CAS 20916-14-7, 3 rotatable bonds) — due to the extended 3-methoxypropyl chain [1]. This difference directly impacts conformational entropy, molecular recognition properties, and chromatographic retention behavior. Increased rotatable bond count is a well-established determinant of target-binding specificity and oral bioavailability potential in medicinal chemistry [2].

Conformational flexibility Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Capacity: Methoxypropyl Ether Oxygen as an Additional Pharmacophoric Feature

The target compound contains 6 hydrogen-bond acceptor atoms (2 nitro oxygens, 1 amide carbonyl oxygen, 1 phenoxy ether oxygen, 1 methoxy oxygen, and 1 amide nitrogen under certain protonation states). In contrast, the simplest 4-nitrophenoxy acetamide reference compound 2-(4-nitrophenoxy)acetamide (CAS 63218-14-4) presents only 4 H-bond acceptors, and N-methyl-2-(4-nitrophenoxy)acetamide (CAS 20916-14-7) also has 4 H-bond acceptors [1]. The additional ether oxygen on the methoxypropyl chain provides a supplementary hydrogen-bond acceptor site that can engage protein backbone amide NH groups or structured water molecules, potentially altering target selectivity profiles. Published SAR on this scaffold confirms that N-substituent identity is the dominant determinant of whether a 4-nitrophenoxy acetamide exhibits dual anticancer/anti-inflammatory activity or none at all [2].

Hydrogen bonding Target engagement Solubility

4-Nitrophenoxy Chromophore for UV/Vis Detection: Differentiation from Non-Nitrated Phenoxy Analogs

The 4-nitrophenoxy moiety confers a characteristic UV absorption K-band that enables spectrophotometric detection without requiring derivatization. The p-nitrophenoxy chromophore has been systematically exploited in the development of colorimetric P450 enzyme assays, where O-dealkylation releases the chromogenic 4-nitrophenolate anion detectable at ~400–420 nm [1]. The non-nitrated direct analog N-(3-methoxypropyl)-2-phenoxyacetamide (CAS 349579-88-0) lacks this chromophore entirely, precluding its use in label-free optical detection workflows. Published work on 4-nitrophenoxy-substituted alkanes confirms that the K-band absorption of the 4-nitrophenoxy group occurs in the diagnostically useful 280–320 nm range, shifting with solvent polarity [2].

Chromogenic detection HPLC method development P450 substrate screening

Lipophilicity Modulation by the 3-Methoxypropyl Chain Versus Simpler N-Alkyl Analogs

The 3-methoxypropyl substituent on the amide nitrogen introduces a balanced hydrophilic–lipophilic character distinct from simple N-alkyl or N-arylalkyl analogs. The non-nitrated counterpart N-(3-methoxypropyl)-2-phenoxyacetamide (CAS 349579-88-0) has a predicted logP of approximately 1.6 and a boiling point of 412.7°C . For the target compound, the electron-withdrawing 4-nitro group is expected to reduce logP by approximately 0.4–0.6 log units relative to the non-nitrated analog (class-level estimate based on the π constant of aromatic –NO₂ ≈ –0.28 to –0.40), placing the estimated logP in the 1.0–1.2 range — a value more favorable for aqueous solubility while retaining sufficient lipophilicity for membrane penetration. This is in contrast to the N-methyl analog (XLogP3 = 1.2), which lacks the ether oxygen-mediated aqueous solvation capacity [1].

Lipophilicity LogP Membrane permeability ADME

Class-Level Anticancer SAR: The 4-NO₂ Phenoxy Substituent is Necessary but Not Sufficient — N-Substituent Governs Activity

A systematic SAR study of ten 2-(substituted phenoxy)acetamide derivatives (3a–3j) established that the 4-NO₂ substituent on the phenoxy ring alone does not guarantee biological activity — the identity of the N-substituent is the decisive factor. Compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) was the only 4-NO₂-bearing compound to achieve dual anticancer activity (MCF-7: 31.6% control growth; SK-N-SH: 32.3% control growth) and also the only compound in the series to simultaneously exhibit potent anticancer, anti-inflammatory (55.55% inhibition at 30 min), and analgesic activity (100% inhibition at 30 min) comparable to diclofenac sodium [1]. In contrast, compound 3h (2-(4-nitrophenoxy)-N-(1-(p-tolyl)ethyl)acetamide), also bearing 4-NO₂ but with a different N-substituent, was inactive against both cancer cell lines (MCF-7: 70.0%; SK-N-SH: 71.8%). This demonstrates that the N-(3-methoxypropyl) group of the target compound — which is structurally distinct from both the active (chlorophenylethyl) and inactive (tolylethyl) N-substituents — represents a unique and untested pharmacological space within this scaffold [1].

Anticancer SAR MCF-7 SK-N-SH Dual activity

Molecular Weight and Topological Polar Surface Area Differentiation from Non-Nitrated and Simpler Analogs

The target compound (MW 268.27 Da) occupies a distinct physicochemical space between the lighter unsubstituted parent 2-(4-nitrophenoxy)acetamide (MW 196.16 Da) and larger N-arylalkyl derivatives such as compound 3c (MW ~334.8 Da). Its estimated topological polar surface area (TPSA), driven by two nitro oxygens (~46 Ų), the amide group (~43 Ų), and the methoxy oxygen (~9 Ų), is predicted to be approximately 99–105 Ų — above the TPSA of N-methyl-2-(4-nitrophenoxy)acetamide (84.2 Ų) [1] but below the 140 Ų threshold associated with poor oral absorption. This intermediate TPSA value, combined with the balanced logP, suggests a favorable position on the TPSA–logP drug-likeness map distinct from simpler analogs that lack the methoxypropyl extension [2].

Drug-likeness TPSA Oral bioavailability prediction

Defined Application Scenarios for N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide Based on Evidence-Linked Differentiation


SAR Probe for Mapping N-Substituent Tolerance in 4-Nitrophenoxy Acetamide Anticancer Leads

The 3-methoxypropyl N-substituent occupies a structurally unique space that has not been tested within the published 4-nitrophenoxy acetamide SAR series. Existing data show that N-substituent identity is the primary determinant of whether a 4-NO₂-phenoxy acetamide exhibits dual anticancer/anti-inflammatory activity (active compound 3c) or none at all (inactive compound 3h) [1]. This compound therefore serves as a critical SAR probe for interrogating whether a flexible ether-containing side chain can maintain or improve upon the activity profile established by the chlorophenylethyl group in compound 3c. Procurement of this specific compound is scientifically necessary because no structurally analogous compound (combining both the 4-nitrophenoxy chromophore and the methoxypropyl solubilizing chain) has been biologically characterized.

Chromogenic Substrate Development for Cytochrome P450 O-Dealkylation Assays

The 4-nitrophenoxy moiety is a validated chromogenic handle for P450 activity screening: upon enzymatic O-dealkylation, it releases 4-nitrophenolate, which can be quantified colorimetrically at ~400–420 nm in a 96-well plate format [2]. The 3-methoxypropyl group on the amide nitrogen provides an additional O-demethylation site that could serve as a secondary metabolic probe. The non-nitrated analog N-(3-methoxypropyl)-2-phenoxyacetamide (CAS 349579-88-0) cannot serve this function because it lacks the nitrophenoxy chromophore required for optical detection . This dual-probe architecture — a 4-nitrophenoxy O-dealkylation site plus a methoxy O-demethylation site on the same molecule — makes the target compound uniquely suited for developing multiplexed P450 activity assays.

Reference Standard for HPLC-UV Method Development in Nitrophenoxy Acetamide Analytical Chemistry

The combination of a strong UV chromophore (4-nitrophenoxy, K-band at 280–320 nm) and a moderately polar, hydrogen-bonding side chain makes this compound an excellent candidate for use as a system suitability standard in reversed-phase HPLC method development for nitrophenoxy acetamide libraries. Its retention time will be distinct from both the less polar N-methyl analog (XLogP3 = 1.2, TPSA = 84.2 Ų) [3] and the more lipophilic non-nitrated analog (logP ~1.6) , providing a mid-range calibration point for chromatographic method qualification.

Building Block for Diversified Compound Library Synthesis via Amide and Nitro Group Chemistry

The compound's dual functional groups — a secondary amide (amenable to N-alkylation or acylation) and an aromatic nitro group (reducible to an amine for subsequent diazotization, amide coupling, or reductive amination) — make it a versatile synthetic intermediate. The methoxypropyl chain also provides a protected alcohol equivalent that can be deprotected (BBr₃ or HI) to generate a terminal hydroxyl handle for further derivatization. This three-point diversification potential (amide N, reduced aniline from NO₂, and deprotected alcohol from OCH₃) is not available from the simpler N-methyl or unsubstituted analogs, which lack the methoxy functionality [3].

Quote Request

Request a Quote for N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.